molecular formula C12H14N2O6 B13712583 2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid

2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid

Katalognummer: B13712583
Molekulargewicht: 282.25 g/mol
InChI-Schlüssel: VIVPKBQEXREGQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid is an organic compound that features both amino and nitro functional groups. This compound is of interest due to its unique structure, which includes a benzyl ether linkage and a nitro group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of 2-nitrobenzyl alcohol.

    Formation of Benzyl Ether: The 2-nitrobenzyl alcohol is then reacted with 5-oxopentanoic acid in the presence of a suitable base to form the benzyl ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The benzyl ether linkage allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzyl ethers.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect molecular pathways and lead to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-5-nitrobenzoic acid
  • 2-Amino-4-nitrobenzoic acid
  • 2-Amino-5-methylbenzoic acid

Uniqueness

2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid is unique due to its benzyl ether linkage and the presence of both amino and nitro groups. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.

Eigenschaften

Molekularformel

C12H14N2O6

Molekulargewicht

282.25 g/mol

IUPAC-Name

2-amino-5-[(2-nitrophenyl)methoxy]-5-oxopentanoic acid

InChI

InChI=1S/C12H14N2O6/c13-9(12(16)17)5-6-11(15)20-7-8-3-1-2-4-10(8)14(18)19/h1-4,9H,5-7,13H2,(H,16,17)

InChI-Schlüssel

VIVPKBQEXREGQI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)COC(=O)CCC(C(=O)O)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.